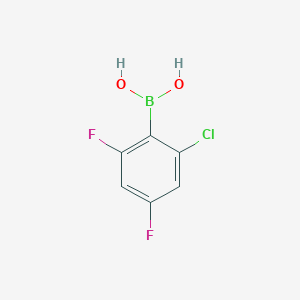

(2-Chloro-4,6-difluorophenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-4,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKSBWKPNRLZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Cl)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263498 | |

| Record name | B-(2-Chloro-4,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373393-48-6 | |

| Record name | B-(2-Chloro-4,6-difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373393-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Chloro-4,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-4,6-difluorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2-Chloro-4,6-difluorophenyl)boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4,6-difluorophenyl)boronic acid, bearing the CAS number 1373393-48-6, has emerged as a pivotal building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science.[1][2][3][4] Its unique substitution pattern, featuring both chloro and difluoro moieties, imparts distinct electronic and steric properties that are highly sought after in the design of complex molecular architectures. This guide provides an in-depth technical overview of this compound, encompassing its synthesis, physicochemical properties, handling and storage considerations, and its versatile applications in Suzuki-Miyaura cross-coupling reactions. The content herein is curated to provide researchers and drug development professionals with a comprehensive understanding of this reagent, enabling its effective utilization in their synthetic endeavors.

Introduction: The Strategic Importance of Halogenated Arylboronic Acids

Arylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their instrumental role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology has revolutionized the formation of carbon-carbon bonds, offering a robust and versatile tool for the construction of biaryl and substituted aromatic systems. The strategic incorporation of halogen atoms onto the phenylboronic acid scaffold provides a powerful means to modulate the electronic and steric properties of the resulting molecules. The presence of electron-withdrawing fluorine and chlorine atoms in this compound significantly influences its reactivity and the properties of the coupled products, making it a valuable asset in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1373393-48-6 |

| Molecular Formula | C₆H₄BClF₂O₂ |

| Molecular Weight | 192.35 g/mol [2] |

| Appearance | Typically a white to off-white solid |

| Purity | Commonly available at ≥95% purity[2] |

| LogP | 2.4368[2] |

| Boiling Point | 277.0 ± 50.0 °C (predicted)[3] |

Note: Physical properties such as melting point can vary between batches and suppliers and should be determined experimentally.

Synthesis of this compound: A Mechanistic Approach

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic hydrolysis. For this compound, a common synthetic route begins with the corresponding halogenated benzene derivative.

General Synthetic Workflow

The synthesis can be visualized as a two-step process: formation of an organometallic intermediate and its subsequent reaction with a boron source.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is a generalized representation and may require optimization based on laboratory conditions and scale.

-

Formation of the Organolithium Reagent: To a solution of 1,3-difluoro-2-chlorobenzene in an anhydrous ethereal solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the organolithium species. The low temperature is critical to prevent side reactions.

-

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added dropwise to the cooled solution. The reaction is allowed to proceed at low temperature before gradually warming to room temperature. The electrophilic boron atom of the borate is attacked by the nucleophilic carbon of the organolithium reagent.

-

Hydrolysis: The resulting boronate ester intermediate is hydrolyzed by the addition of an aqueous acid, typically hydrochloric acid. This step protonates the alkoxy groups, leading to the formation of the boronic acid and the corresponding alcohol.

-

Workup and Purification: The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent to recover any dissolved product. The combined organic extracts are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system or by column chromatography.

Stability, Handling, and Storage: Ensuring Reagent Integrity

Arylboronic acids, while generally stable, can undergo decomposition through various pathways, including oxidation and protodeboronation. The presence of electron-withdrawing groups, as in the case of this compound, can influence its stability.

Key Considerations for Storage

-

Temperature: It is recommended to store this compound in a cool, dry place. Refrigeration is often advised to minimize degradation over time.[5][6][7]

-

Atmosphere: Storage under an inert atmosphere (argon or nitrogen) can help prevent oxidation.

-

Moisture: Boronic acids are susceptible to dehydration to form boroxines (cyclic anhydrides). While this process is often reversible upon exposure to water, it is best to store the compound in a tightly sealed container to minimize moisture ingress.

Safe Handling Practices

As with all chemical reagents, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust.[5][6][8] In case of skin or eye contact, the affected area should be flushed with copious amounts of water.[5][6][8]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to introduce the 2-chloro-4,6-difluorophenyl moiety into a target molecule.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for different substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane, toluene, DMF, with water)

Procedure:

-

Reaction Setup: To a reaction vessel purged with an inert gas, add this compound (typically 1.1-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Solvent Addition: Add the degassed solvent system to the reaction vessel. A mixture of an organic solvent and water is commonly used.

-

Reaction: Heat the reaction mixture to the desired temperature (often between 80-120 °C) and stir for the required time. Reaction progress can be monitored by techniques such as TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its unique electronic and steric attributes, conferred by the chloro and difluoro substituents, make it an attractive building block for the construction of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its synthesis, properties, and reactivity in Suzuki-Miyaura cross-coupling reactions, as detailed in this guide, is essential for its successful implementation in research and development. As the demand for novel and sophisticated molecular architectures continues to grow, the importance of strategically functionalized reagents like this compound is set to increase.

References

-

Pharmaffiliates. This compound. Available at: [Link]

-

ChemBK. Boronic acid, B-(2-chloro-4,6-difluorophenyl)-. Available at: [Link]

-

abcr Gute Chemie. This compound. Available at: [Link]

-

Advanced Technology & Industrial Co., Ltd. This compound. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. Available at: [Link]

-

PubChem. 2,4-Difluorophenylboronic acid. Available at: [Link]

-

PubChem. 2,6-Difluorophenylboronic acid. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chembk.com [chembk.com]

- 4. AB576911 | CAS 1373393-48-6 – abcr Gute Chemie [abcr.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. targetmol.com [targetmol.com]

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

An In-Depth Technical Guide to (2-Chloro-4,6-difluorophenyl)boronic Acid: Properties and Applications in Modern Organic Synthesis

The field of medicinal chemistry has been profoundly impacted by the strategic incorporation of boronic acids and their derivatives into synthetic pathways. These organoboron compounds are lauded for their versatility, stability, and relatively low toxicity.[1] Their significance is underscored by their role in the synthesis of numerous commercial drugs and their direct incorporation into FDA-approved therapeutics. As mild Lewis acids, boronic acids are generally stable and easy to handle, making them indispensable reagents in modern organic synthesis.[2] Substituted arylboronic acids, such as this compound, offer chemists a powerful tool for introducing complex, functionalized moieties, enabling the construction of novel molecular architectures for drug development and material science. The specific substitution pattern of chloro and fluoro groups on the phenyl ring modulates the electronic properties and reactivity of the boronic acid, providing unique advantages in cross-coupling reactions.

Part 1: Physicochemical Profile of this compound

This compound is a specialized building block designed for advanced synthetic applications. Its utility is defined by its unique structural and electronic properties, which are heavily influenced by the presence of three halogen substituents on the phenyl ring.

The electron-withdrawing nature of the two fluorine atoms and the chlorine atom increases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.[3] This heightened acidity can influence reaction kinetics and the stability of intermediates in catalytic cycles. While generally stable, like many boronic acids, it can be susceptible to protodeboronation under certain conditions, particularly in basic aqueous media.[4][5] Its solubility is highest in polar organic solvents like ethers and ketones, with poor solubility in nonpolar hydrocarbon solvents.[6]

Table 1: Core Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1373393-48-6 | [7] |

| Molecular Formula | C₆H₄BClF₂O₂ | Calculated |

| Molecular Weight | 192.26 g/mol | Calculated |

| Typical Appearance | White to off-white solid | General Knowledge |

Part 2: The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The Nobel Prize-winning Suzuki-Miyaura reaction is the preeminent application for this compound.[8] This palladium-catalyzed cross-coupling of an organoboron compound with an organohalide is one of the most efficient methods for forming carbon-carbon (C-C) bonds, particularly in the synthesis of biaryls, styrenes, and polyolefins.[8][9][10] Its value in pharmaceutical and materials synthesis stems from its mild reaction conditions and high tolerance for a wide array of functional groups.[9]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11] The cycle comprises three fundamental steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[10]

-

Transmetalation : This is the key step where the organic group from the boronic acid (R²) is transferred to the palladium center. The reaction requires a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the exchange of organic moieties onto the palladium complex.[8][10]

-

Reductive Elimination : The two organic groups (R¹ and R²) coupled on the Pd(II) center are eliminated to form the new C-C bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Part 3: Experimental Protocol for Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific substrate.

Step-by-Step Methodology

-

Reagent Preparation & Inert Atmosphere (Causality: Preventing Catalyst Oxidation & Protodeboronation) :

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base such as K₃PO₄ (2.0 mmol, 2.0 equiv).[9]

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).[9] The ligand stabilizes the catalyst and facilitates the oxidative addition and reductive elimination steps.[9]

-

Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and promote unwanted side reactions.

-

-

Solvent Addition (Causality: Ensuring Reagent Solubility and Reaction Medium) :

-

Degas the reaction solvent (e.g., a 10:1 mixture of Toluene/Water or Dioxane/Water) by sparging with Argon for at least 30 minutes.[9] The presence of some water is often necessary to facilitate the formation of the active boronate species, though anhydrous conditions can be used with specific bases like CsF.[12]

-

Add the degassed solvent mixture (e.g., 5 mL) to the Schlenk tube via syringe.

-

-

Reaction Execution (Causality: Providing Thermal Energy to Overcome Activation Barriers) :

-

Place the sealed tube in a preheated oil bath set to the desired temperature (typically 80-110 °C).[13]

-

Stir the mixture vigorously to ensure homogeneity. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Work-up and Purification (Causality: Isolating the Desired Product) :

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and an organic solvent like ethyl acetate.[9]

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

-

Purify the crude residue via flash column chromatography on silica gel to obtain the pure biaryl product.[9]

-

Part 4: Advanced Insights & Troubleshooting

Managing Protodeboronation

Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid.[4] This is often catalyzed by base and the palladium complex itself.[5][14]

Mitigation Strategies:

-

Choice of Base : Milder bases like K₃PO₄ or Cs₂CO₃ can sometimes suppress protodeboronation compared to stronger bases.[12]

-

Anhydrous Conditions : Using anhydrous solvents with bases like cesium fluoride (CsF) can be effective.[12]

-

Use of Boronic Esters : Converting the boronic acid to a more stable ester (e.g., a pinacol or MIDA ester) can protect it from premature decomposition.[4][12][15] MIDA boronates are particularly effective in "slow-release" strategies, where the active boronic acid is generated in situ at a low concentration, favoring the desired cross-coupling over degradation.[5][12][16]

Homocoupling

Homocoupling of the boronic acid can occur, especially in the presence of oxygen or unreduced Pd(II) species, leading to the formation of a symmetrical biaryl byproduct.[17] Ensuring a thoroughly deoxygenated reaction environment and using an efficient Pd(0) catalyst system are key to minimizing this side reaction.

Conclusion

This compound stands out as a highly functionalized and valuable reagent for researchers in drug discovery and materials science. Its unique electronic profile, imparted by the halogen substituents, makes it a potent coupling partner in Suzuki-Miyaura reactions for the synthesis of complex molecular targets. A thorough understanding of its properties, the core reaction mechanism, and potential side reactions is paramount for its successful application. By employing robust, self-validating protocols and strategic mitigation of undesired pathways like protodeboronation, scientists can effectively leverage this compound to accelerate the development of next-generation pharmaceuticals and advanced materials.

References

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

Wikipedia contributors. (n.d.). Protodeboronation. Wikipedia. [Link]

-

Borates Today. (2021). Boron Suzuki Coupling. Borates Today. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

-

Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]

-

Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Kelly, P. F., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

-

Adamczyk-Woźniak, A., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry. [Link]

-

Wikipedia contributors. (n.d.). Phenylboronic acid. Wikipedia. [Link]

-

Christensen, M. S., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

-

Granda, J. M., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules. [Link]

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

Sources

- 1. Boron Suzuki Coupling | Borates Today [borates.today]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Boronic acid, B-(2-chloro-4,6-difluorophenyl)- | 1373393-48-6 [amp.chemicalbook.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.ed.ac.uk [research.ed.ac.uk]

- 17. organic-synthesis.com [organic-synthesis.com]

An In-Depth Technical Guide to the Synthesis of (2-Chloro-4,6-difluorophenyl)boronic acid

Foreword: The Strategic Importance of (2-Chloro-4,6-difluorophenyl)boronic acid in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry. Its utility lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1][2][3] The specific arrangement of the chloro and difluoro substituents on the phenyl ring provides unique electronic and steric properties, making it a valuable synthon for introducing this moiety into complex molecules, particularly in the development of novel therapeutics and agrochemicals.[4][5] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.

Strategic Synthesis Design: Navigating the Path to Arylboronic Acids

The synthesis of arylboronic acids predominantly relies on two main strategies: the Grignard reaction and organolithium intermediates. Both involve the formation of an organometallic species that subsequently reacts with a borate ester. The choice between these routes is often dictated by the nature of the starting aryl halide and the desired reaction conditions.

-

The Grignard Approach: This classic method involves the formation of an aryl magnesium halide (Grignard reagent) which then acts as a nucleophile towards a trialkyl borate.[6][7] This method is robust and widely applicable, though it can be sensitive to moisture and requires careful control of reaction temperature to minimize the formation of diarylborinic acid byproducts.[8]

-

The Lithiation-Borylation Approach: This method utilizes a halogen-metal exchange, typically with an organolithium reagent like n-butyllithium, to generate a highly reactive aryllithium species.[9][10] This is then quenched with a borate ester. This approach is often faster and can be performed at very low temperatures, which can be advantageous for sensitive substrates. However, organolithium reagents are highly reactive and require stringent anhydrous and inert atmosphere techniques.

For the synthesis of this compound, the Grignard approach offers a reliable and scalable route. The following protocol is based on this well-established methodology.

Visualizing the Synthetic Pathway: Grignard-Mediated Borylation

The synthesis can be conceptually broken down into two primary stages: the formation of the Grignard reagent and its subsequent reaction with a trialkyl borate, followed by hydrolysis to yield the desired boronic acid.

Caption: Grignard-based synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 1-bromo-2-chloro-4,6-difluorobenzene.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-Bromo-2-chloro-4,6-difluorobenzene | 225.44 | 50.0 | 11.27 g |

| Magnesium turnings | 24.31 | 60.0 | 1.46 g |

| Iodine | 253.81 | catalytic | 1 crystal |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 150 mL |

| Triisopropyl borate | 188.08 | 75.0 | 14.11 g (16.8 mL) |

| 2 M Hydrochloric acid (HCl) | 36.46 | - | ~100 mL |

| Diethyl ether | 74.12 | - | for extraction |

| Brine | - | - | for washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | for drying |

Step-by-Step Methodology

Part 1: Grignard Reagent Formation

-

Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen to ensure all moisture is removed.

-

Initiation: Add the magnesium turnings and a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface.

-

Solvent Addition: Add approximately 30 mL of anhydrous THF to the flask.

-

Aryl Halide Addition: Dissolve the 1-bromo-2-chloro-4,6-difluorobenzene in 50 mL of anhydrous THF and add it to the dropping funnel. Add a small portion (approximately 5 mL) of this solution to the magnesium suspension.

-

Reaction Initiation: Gently warm the mixture to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling. If the reaction does not start, sonication may be applied.

-

Grignard Formation: Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey suspension.

Part 2: Borylation and Workup

-

Cooling: Cool the freshly prepared Grignard reagent to room temperature and then to -78 °C using a dry ice/acetone bath.

-

Borate Ester Addition: In a separate flame-dried flask, dissolve the triisopropyl borate in 70 mL of anhydrous THF and cool to -78 °C. Slowly add the Grignard reagent to the triisopropyl borate solution via cannula transfer while maintaining the temperature at -78 °C. The use of an excess of the borate ester and low temperatures is crucial to minimize the formation of the diarylborinic acid byproduct.[7][8]

-

Reaction Quench: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm to room temperature overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the borate ester.[7]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

Purification of boronic acids can be challenging due to their tendency to form boroxines (anhydride trimers) and their polarity.[11]

-

Recrystallization: The crude this compound can often be purified by recrystallization. A common solvent system is a mixture of an organic solvent (like ethyl acetate or diethyl ether) and a non-polar solvent (like hexanes or pentane).[12][13]

-

Acid-Base Extraction: An alternative purification method involves dissolving the crude product in an organic solvent and extracting with a basic aqueous solution (e.g., 1 M NaOH) to form the water-soluble boronate salt.[14] The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified with HCl to precipitate the pure boronic acid, which is collected by filtration.[14]

Workflow Visualization

Caption: Step-by-step workflow for the synthesis of this compound.

Causality and Critical Parameters: The Science Behind the Steps

-

Anhydrous Conditions: Grignard and organolithium reagents are highly reactive towards protic sources, especially water. The rigorous exclusion of moisture is paramount to prevent quenching of the organometallic intermediate and ensure high yields.

-

Temperature Control: The addition of the Grignard reagent to the trialkyl borate is highly exothermic. Maintaining a low temperature (-78 °C) is critical to prevent the newly formed boronate ester from reacting with another equivalent of the Grignard reagent, which would lead to the formation of an undesired diarylborinic acid byproduct.[7][8]

-

Stoichiometry: A slight excess of the trialkyl borate is often used to ensure complete consumption of the Grignard reagent, further minimizing the formation of the diarylborinic acid.[6]

-

Hydrolysis: The final hydrolysis step with aqueous acid is necessary to convert the intermediate boronate ester to the final boronic acid product.

Conclusion: A Robust Pathway to a Key Synthetic Intermediate

The protocol detailed in this guide provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the critical experimental parameters, researchers and drug development professionals can confidently produce this valuable building block for their synthetic endeavors. The versatility of this compound in Suzuki-Miyaura cross-coupling reactions ensures its continued importance in the construction of complex molecular architectures.[15]

References

- A process for producing an aryl boronic acid. CA2297780A1.

- Diisopropylaminoborane (BH2-N(iPr)2) is prepared by reacting lithium diisopropylaminoborohydride (iPr-LAB) with trimethylsilyl chloride. HETEROCYCLES. 2012-07-18.

- Arylboronic acid or boron

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. 2022-05-02.

- Synthesis of aryl boronic acids. WO1999064428A1.

- Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives.

- Process for purification of boronic acid and its derivatives.

- How to purify boronic acids/boronate esters?.

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.

- Lithiation- Boryl

- Lithiation-Borylation Methodology and Its Applic

- Purification of boronic acids?. Reddit. 2017-12-19.

- Standard Lithiation–Boryl

- 2,4-Difluorophenylboronic acid synthesis. ChemicalBook.

- 4-Chloro-2-fluorophenylboronic acid synthesis. ChemicalBook.

- 4 - Organic Syntheses Procedure.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2025-03-29.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024-10-10.

- Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzo

- ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis | Request PDF.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig

- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 5. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 7. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 15. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (2-Chloro-4,6-difluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and anticipated physical properties of (2-Chloro-4,6-difluorophenyl)boronic acid. As a novel and specialized reagent, direct experimental data for this compound is not extensively available in public literature. Therefore, this document synthesizes information from supplier data and provides expert insights based on the physical properties of structurally similar phenylboronic acids. The methodologies presented herein are grounded in established analytical techniques, ensuring a robust framework for its characterization.

Molecular and Chemical Identity

This compound is a trifunctionalized phenylboronic acid derivative. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms ortho and para to the boronic acid group, imparts specific steric and electronic characteristics that are of significant interest in synthetic chemistry, particularly in cross-coupling reactions.

Table 1: Core Chemical and Physical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1373393-48-6 | , |

| Molecular Formula | C₆H₄BClF₂O₂ | |

| Molecular Weight | 192.35 g/mol | , |

| Canonical SMILES | OB(O)C1=C(F)C=C(F)C=C1Cl | |

| InChI Key | CVKSBWKPNRLZGR-UHFFFAOYSA-N |

Predicted and Observed Physical Properties

Table 2: Comparison of Physical Properties with Analogous Compounds

| Property | This compound (Predicted/Inferred) | 2,4-Difluorophenylboronic acid | 2,6-Difluorophenylboronic acid |

| Appearance | White to off-white solid | White to off-white crystalline powder | White to off-white crystalline powder |

| Melting Point (°C) | Expected to be a sharp melting solid, likely in the range of 150-250°C. | 247-250 | 147-149[1] |

| Boiling Point (°C) | Not available; likely to decompose at higher temperatures. | 251.0 ± 50.0 (Predicted) | 260.1 ± 50.0 (Predicted)[1] |

| Solubility | Expected to be soluble in methanol and other polar organic solvents. | Soluble in Chloroform (Slightly, Sonicated), DMSO (Slightly), Methanol (Slightly). | Soluble in methanol.[1] |

The melting points of substituted phenylboronic acids are significantly influenced by intermolecular forces, particularly hydrogen bonding and crystal packing. The presence of the chloro and fluoro substituents will affect the electronic distribution and steric environment of the molecule, which in turn will influence its crystal lattice energy and thus its melting point.

Spectroscopic and Structural Characterization

While specific spectra for this compound are not publicly available, standard analytical techniques would be employed for its structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural characterization of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and a broad singlet for the B(OH)₂ protons, the chemical shift of which will be solvent and concentration-dependent.

-

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine and chlorine atoms. The carbon atom attached to the boron will likely exhibit a broad signal.

-

¹⁹F NMR: The fluorine NMR will be critical in confirming the substitution pattern, with distinct signals expected for the two non-equivalent fluorine atoms.

-

¹¹B NMR: The boron NMR should show a single, broad signal characteristic of a trigonal planar boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational bands include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups of the boronic acid, which are often involved in hydrogen bonding.

-

B-O stretching: Strong bands in the 1300-1400 cm⁻¹ region.

-

C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ range.

-

Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Crystal Structure Analysis

Single-crystal X-ray diffraction would provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and potential π-stacking. Phenylboronic acids often form hydrogen-bonded dimers in the solid state.

Experimental Protocols for Physical Property Determination

The following are standard, validated protocols for the characterization of a solid organic compound like this compound.

Melting Point Determination

This protocol outlines the use of a standard melting point apparatus.

Caption: Workflow for Melting Point Determination.

Causality: A rapid initial heating provides an approximate melting range, allowing for a more precise and slower determination in the subsequent measurement, which is crucial for accuracy.

NMR Sample Preparation and Analysis

This workflow details the preparation of a sample for NMR analysis.

Caption: NMR Sample Preparation and Analysis Workflow.

Trustworthiness: The choice of deuterated solvent is critical as it can influence the chemical shifts, particularly of the labile boronic acid protons. DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.

Conclusion

This compound is a valuable building block in modern organic synthesis. While comprehensive experimental data on its physical properties are still emerging, this guide provides a solid foundation for its handling, characterization, and application. The provided protocols are industry-standard methods that will ensure reliable and reproducible results in the hands of skilled researchers. As with any novel compound, it is imperative for the end-user to perform their own characterization to confirm the identity and purity of the material before use.

References

-

Pharmaffiliates. This compound. [Link]

Sources

A Technical Guide to the Solubility of (2-Chloro-4,6-difluorophenyl)boronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4,6-difluorophenyl)boronic acid is a key building block in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. A profound understanding of its solubility in various organic solvents is paramount for reaction optimization, purification, and formulation development. This technical guide provides an in-depth analysis of the factors governing the solubility of this and related arylboronic acids. In the absence of extensive published quantitative data for this specific compound, this guide offers a framework for solubility determination, grounded in the established behavior of analogous phenylboronic acids. It presents a detailed experimental protocol for solubility assessment and discusses the interplay of solvent properties and structural attributes of the solute that dictate solubility.

Introduction: The Significance of Arylboronic Acids and Their Solubility

Arylboronic acids are indispensable reagents in organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] Their utility is, however, intrinsically linked to their solubility in the reaction medium. Poor solubility can lead to low reaction yields, difficult handling, and challenges in purification. Conversely, a well-chosen solvent can enhance reaction rates and simplify downstream processing. This guide focuses on this compound, a highly substituted arylboronic acid, and aims to provide a comprehensive understanding of its solubility characteristics.

Physicochemical Properties of this compound

| Property | Value/Information | Source |

| CAS Number | 1373393-48-6 | [2][3] |

| Molecular Formula | C₆H₄BClF₂O₂ | [2][3] |

| Molecular Weight | 192.35 g/mol | [2] |

| Appearance | Typically a solid | Inferred |

| LogP | 2.4368 | [2] |

The presence of two fluorine atoms and a chlorine atom on the phenyl ring is expected to influence the molecule's polarity, crystal packing, and interactions with solvents, thereby affecting its solubility. The LogP value suggests a moderate lipophilicity.

General Solubility Behavior of Phenylboronic Acids in Organic Solvents

Research on phenylboronic acid and its substituted analogs provides a solid foundation for predicting the solubility of this compound.[4][5][6]

-

High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran, dipropyl ether) and ketones (e.g., acetone, 3-pentanone) are generally excellent solvents for phenylboronic acids.[4][5]

-

Moderate Solubility: Chloroform has been shown to provide moderate solubility.[4][5]

-

Low Solubility: Hydrocarbons (e.g., methylcyclohexane, hexane) are typically poor solvents for this class of compounds.[4][5]

The solubility is significantly influenced by the substituents on the phenyl ring. For instance, the introduction of an isobutoxy group has been shown to generally increase solubility in most tested organic solvents compared to the parent phenylboronic acid.[6] The position of the substituent also plays a crucial role, with ortho-substituted isomers sometimes exhibiting significantly higher solubility than their meta and para counterparts.[6]

A significant challenge in accurately determining the solubility of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][7] This equilibrium between the boronic acid and its boroxine form is influenced by the solvent and temperature, which can lead to variability in solubility measurements.[1][8]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The following is a detailed, self-validating protocol based on the dynamic method.[4][6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer and temperature control

-

Calibrated temperature probe

-

Luminance probe or a turbidimeter

-

Analytical balance

Recommended Solvents for Screening

A diverse set of solvents should be chosen to cover a range of polarities and chemical functionalities:

-

Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Diethyl Ether

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK)

-

Esters: Ethyl Acetate

-

Aromatic Hydrocarbons: Toluene

-

Aliphatic Hydrocarbons: Heptane

-

Chlorinated Solvents: Dichloromethane (DCM)

-

Amide Solvents: N,N-Dimethylformamide (DMF)

-

Alcohols: Isopropanol (IPA), Ethanol

Step-by-Step Experimental Procedure

-

Preparation of the Sample: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

-

Initial Mixing: Stir the mixture at a constant rate at room temperature.

-

Heating Cycle: Gradually increase the temperature of the mixture in a controlled manner (e.g., 1°C/minute).

-

Monitoring for Dissolution: Continuously monitor the turbidity or luminance of the solution. The temperature at which the solution becomes clear (i.e., the last solid particle dissolves) is the dissolution temperature for that specific concentration.

-

Cooling Cycle (Validation): Slowly cool the solution while stirring. The temperature at which turbidity reappears (crystallization onset) should be recorded. A small difference between the dissolution and crystallization temperatures indicates that the system is close to equilibrium.

-

Data Collection: Repeat steps 1-5 for a range of concentrations to construct a solubility curve (solubility vs. temperature).

Data Analysis and Presentation

The collected data should be tabulated, presenting the solubility in terms of mole fraction, g/100g of solvent, or mg/mL at various temperatures.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Tetrahydrofuran | 20 | Expected High |

| 40 | Expected Very High | |

| Acetone | 20 | Expected High |

| 40 | Expected Very High | |

| Toluene | 20 | Expected Moderate |

| 40 | Expected High | |

| Heptane | 20 | Expected Low |

| 40 | Expected Low |

Note: This table presents expected trends based on the solubility of similar phenylboronic acids and should be populated with experimental data.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the dynamic method.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several key factors contribute to the solubility of this compound:

-

Solvent Polarity: A general principle is "like dissolves like." The polarity of the solvent relative to the solute is a primary determinant of solubility.

-

Hydrogen Bonding: The boronic acid group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) can enhance solubility.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid boronic acid will impact its solubility. Strong intermolecular interactions in the solid state lead to lower solubility.

-

Boroxine Formation: The equilibrium between the boronic acid and its corresponding boroxine can significantly affect solubility measurements, as the boroxine often has different solubility characteristics.[9][10] This equilibrium is reversible, and the presence of water can hydrolyze the boroxine back to the boronic acid.[11]

Practical Considerations and Safety

When working with this compound and other arylboronic acids, it is crucial to adhere to standard laboratory safety procedures.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

-

Storage: Store in a cool, dry place in a tightly sealed container. Some boronic acids are sensitive to air and moisture.[12]

-

Toxicity: While specific toxicity data for this compound is limited, arylboronic acids are generally considered to be irritants to the eyes, skin, and respiratory system.[12] Avoid ingestion and inhalation. In case of contact, flush the affected area with plenty of water.[12]

Conclusion

A thorough understanding of the solubility of this compound is essential for its effective use in research and development. While specific quantitative data is not widely published, this guide provides a robust framework for its determination based on the established behavior of analogous compounds. By following the detailed experimental protocol and considering the influential factors discussed, researchers can systematically evaluate the solubility of this important synthetic building block in a range of organic solvents, leading to improved process development and optimization.

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

-

Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 124-130. [Link]

-

Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4605-4612. [Link]

-

ResearchGate. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3432. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Society Reviews, 42(10), 4258-4269. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

Reddit. (2018). Self-condensation of phenylboronic acid. Retrieved from [Link]

-

Chem LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. Retrieved from [Link]

-

Chemsigma. (n.d.). Boronic acid, B-(2-chloro-4,6-difluorophenyl)-. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. reddit.com [reddit.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Stability and Storage of (2-Chloro-4,6-difluorophenyl)boronic acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of (2-Chloro-4,6-difluorophenyl)boronic acid in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern, featuring both chloro and difluoro groups on the phenyl ring, imparts specific electronic and conformational properties to the resulting coupled products. These attributes are often sought after in the design of novel therapeutic agents to enhance potency, selectivity, and pharmacokinetic profiles. However, the inherent reactivity of the boronic acid moiety also predisposes it to various degradation pathways, making a thorough understanding of its stability and appropriate storage paramount to ensure its integrity and the reproducibility of synthetic outcomes. This guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines best practices for its storage and handling, and presents detailed protocols for stability assessment.

Understanding the Inherent Instability of Arylboronic Acids

Arylboronic acids, while generally more stable than their aliphatic counterparts, are susceptible to several degradation pathways. The primary routes of decomposition are protodeboronation and oxidation. The electron-withdrawing nature of the fluorine and chlorine substituents in this compound can influence the rate of these degradation processes.

Key Degradation Pathways

-

Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acid or base and is influenced by temperature. For this compound, the electron-withdrawing fluorine and chlorine atoms can affect the lability of the C-B bond.

-

Oxidation: The boronic acid moiety can be oxidized to the corresponding phenol. This degradation is often mediated by exposure to air (oxygen) and can be accelerated by the presence of metal catalysts or light.

-

Trimerization to Boroxines: In the solid state or in concentrated solutions, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While this is often a reversible process upon addition of water, the formation of boroxines can affect the solubility and reactivity of the boronic acid.

The presence of two fluorine atoms ortho to the boronic acid group in the target molecule is of particular note. Studies on other di-ortho-fluorinated phenylboronic acids have indicated that this substitution pattern can lead to decreased stability.[1][2]

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term viability of this compound, strict adherence to proper storage and handling procedures is essential.

Optimal Storage Conditions

Based on safety data sheets for structurally similar compounds and general best practices for boronic acids, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | Reduces the rate of thermal degradation pathways such as protodeboronation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidative degradation by excluding oxygen. |

| Moisture | Keep in a tightly sealed container in a dry environment | Prevents hydrolysis and protodeboronation. The use of a desiccator is highly recommended. |

| Light | Store in an opaque or amber container | Protects against potential photolytic degradation. |

Handling Procedures

-

Inert Atmosphere: When handling the solid, it is advisable to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Dispensing: Use clean, dry spatulas and weigh the required amount quickly. Reseal the container promptly and tightly after use.

-

Solution Preparation: Prepare solutions fresh for use whenever possible. If solutions need to be stored, they should be kept under an inert atmosphere and refrigerated. The choice of solvent can also impact stability; aprotic, dry solvents are generally preferred for storage.

Experimental Protocols for Stability Assessment

A systematic approach to stability testing is crucial for determining the shelf-life and ensuring the quality of this compound. The following protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4]

Long-Term Stability Study Protocol

Objective: To establish the re-test period under recommended storage conditions.

Methodology:

-

Sample Preparation: Store a minimum of three batches of this compound in the proposed long-term storage packaging.

-

Storage Conditions: Store the samples at 2-8 °C.

-

Testing Frequency: Test the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.[3][4]

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: HPLC analysis to determine the percentage of the active substance and to quantify any degradation products.

-

Water Content: Karl Fischer titration to assess moisture content.

-

Accelerated Stability Study Protocol

Objective: To predict the long-term stability by subjecting the compound to stressed conditions.

Methodology:

-

Sample Preparation: Store a minimum of three batches of this compound in the proposed long-term storage packaging.

-

Storage Conditions: Store the samples at 40 °C ± 2 °C with 75% ± 5% relative humidity for 6 months.[3][4]

-

Testing Frequency: Test the samples at 0, 3, and 6 months.[3][4]

-

Analytical Tests: Perform the same analytical tests as in the long-term stability study.

A "significant change" is defined as a failure to meet the established specifications for appearance, purity, or water content.[3]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways.

Methodology:

-

Stress Conditions: Subject the this compound to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: 80 °C for 48 hours.

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method to separate the parent compound from its degradation products. Characterize the major degradation products using techniques such as LC-MS and NMR.

Visualization of Key Workflows

Decision Workflow for Handling this compound

Caption: Decision workflow for proper handling of this compound.

Degradation Pathway Overview

Caption: Overview of the main degradation pathways for arylboronic acids.

Conclusion: Ensuring Quality and Reproducibility

The stability of this compound is a critical parameter that directly impacts its utility in drug discovery and development. By understanding the inherent degradation pathways and implementing rigorous storage and handling protocols, researchers can ensure the integrity of this valuable reagent. The provided experimental workflows for stability assessment offer a framework for establishing a robust quality control system. While specific stability data for this compound is not extensively available in public literature, the principles outlined in this guide, derived from studies on structurally related compounds, provide a solid foundation for its effective management. Adherence to these guidelines will ultimately contribute to more reliable and reproducible synthetic outcomes, accelerating the pace of pharmaceutical innovation.

References

-

Zarzeczańska, D., & Adamczyk-Woźniak, A. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Molecules, 22(7), 1048. [Link]

-

Zarzeczańska, D., & Adamczyk-Woźniak, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Semantic Scholar. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

World Health Organization. (2023). Stability testing of existing active substances and related finished products. WHO. [Link]

-

Gill, P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(28), 9924-9937. [Link]

-

European Medicines Agency. (n.d.). Stability study protocol. EMA. [Link]

-

Waterman, K. C. (2017). An Introduction to the Accelerated Stability Assessment Program. ASAP. [Link]

-

US EPA. (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. United States Environmental Protection Agency. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (2-Chloro-4,6-difluorophenyl)boronic Acid

Executive Summary: The Analytical Challenge of Arylboronic Acids

(2-Chloro-4,6-difluorophenyl)boronic acid is a halogenated arylboronic acid, a class of compounds indispensable to modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of chloro and fluoro substituents provides unique electronic and steric properties, making it a valuable reagent for introducing complex fluorinated aryl moieties in medicinal chemistry and materials science.

However, the analytical characterization of boronic acids is not always straightforward. The primary challenge arises from their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines[1][2]. This equilibrium between the monomeric acid and the trimeric boroxine can lead to complex or broadened signals in spectral analyses, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy[2]. Understanding and controlling this equilibrium is paramount for acquiring clean, interpretable data. This guide will address the causality behind experimental choices designed to mitigate these challenges.

Integrated Analytical Workflow

Caption: A logical workflow for the definitive characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure of this compound. The key to successful analysis is suppressing the boroxine equilibrium.

Expertise & Experience: The use of non-coordinating solvents like CDCl₃ often yields complex spectra due to the co-existence of the acid and its boroxine[2]. The most reliable method for obtaining sharp, interpretable signals is to use a coordinating deuterated solvent such as methanol-d₄ or DMSO-d₆. These solvents form adducts with the boron atom, breaking up the boroxine trimer and shifting the equilibrium entirely to the monomeric species[2]. While this may cause the exchangeable B(OH)₂ protons to be broadened or lost, it ensures the aromatic signals are clean and representative of the true structure.

Predicted ¹H NMR Data

The aromatic region will feature two distinct signals corresponding to the two non-equivalent aromatic protons, H-3 and H-5.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| 1 | ~ 7.0 - 7.3 | Triplet of doublets (td) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | H-5 |

| 2 | ~ 6.8 - 7.1 | Triplet of doublets (td) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | H-3 |

| 3 | Broad singlet | Variable | - | B(OH)₂ |

Causality Behind Predictions:

-

H-3 and H-5: These protons are ortho to a fluorine atom and will therefore be split into a doublet by that fluorine (³J(H-F)). Each of these signals will be further split by the other aromatic proton (a meta ⁴J(H-H) coupling) and the second, more distant fluorine atom (a meta ⁴J(H-F) coupling), likely resulting in complex triplet of doublets or similar multiplet.

-

B(OH)₂ Protons: These protons are acidic and rapidly exchange with residual water or the solvent (if protic). This typically results in a broad, low-intensity singlet that may not be reliably observed. In methanol-d₄, this signal will be lost due to exchange with the solvent's hydroxyl group[2].

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The key diagnostic feature will be the large one-bond carbon-fluorine coupling constants (¹J(C-F)).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (¹³C-{¹H}) | Coupling Constants (J, Hz) | Assignment |

| 1 | ~ 160 - 165 | Doublet of doublets (dd) | ¹J(C-F) ≈ 240-260 Hz, ³J(C-F) ≈ 10-15 Hz | C-4 / C-6 |

| 2 | ~ 160 - 165 | Doublet of doublets (dd) | ¹J(C-F) ≈ 240-260 Hz, ³J(C-F) ≈ 10-15 Hz | C-6 / C-4 |

| 3 | ~ 135 - 140 | Singlet or small multiplet | - | C-2 (C-Cl) |

| 4 | ~ 110 - 115 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz | C-5 |

| 5 | ~ 105 - 110 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz | C-3 |

| 6 | Not observed or very broad | - | - | C-1 (C-B) |

Causality Behind Predictions:

-

C-4 and C-6: These carbons are directly attached to fluorine, resulting in very large ¹J(C-F) couplings, which are unambiguous diagnostic markers[3]. They will also exhibit smaller couplings to the other fluorine atom.

-

C-1 (ipso-Carbon): The carbon attached to the boron atom is often broadened due to quadrupolar relaxation of the boron nucleus (¹¹B has a nuclear spin I = 3/2) and may be difficult to observe.

-

C-F Coupling: The magnitude of C-F coupling decreases with the number of bonds, providing a powerful tool for assigning C-3, C-5 (²J(C-F)) and C-2 (³J(C-F), often small).

Predicted ¹⁹F and ¹¹B NMR Data

-

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms at C-4 and C-6. The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm relative to CFCl₃[4][5]. This signal would be expected to be a multiplet due to coupling with H-3 and H-5.

-

¹¹B NMR: A single, broad signal is anticipated in the range of δ 28-33 ppm (relative to BF₃·OEt₂), which is characteristic of a tricoordinate arylboronic acid[6]. The broadness is a result of quadrupolar relaxation.

Caption: Visual representation of primary coupling interactions for NMR analysis.

Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Selection: Add ~0.6 mL of a coordinating deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The choice is critical to ensure the boroxine trimer is dissociated[2].

-

Dissolution: Gently agitate the sample to ensure complete dissolution. Mild heating may be applied if necessary, but allow the sample to return to room temperature before analysis.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire with a standard pulse program. Set spectral width to cover 0-12 ppm. Acquire at least 16 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set spectral width to 0-200 ppm. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

¹⁹F and ¹¹B NMR: If available, use standard acquisition parameters for these nuclei.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent signal (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200 - 3500 | Broad, Strong | O-H Stretch (H-bonded) | B(OH)₂ |

| ~ 1600, ~1470 | Medium | C=C Stretch | Aromatic Ring |

| 1330 - 1380 | Strong | B-O Stretch | B-O |

| 1200 - 1250 | Strong | C-F Stretch | Ar-F |

| 1000 - 1100 | Strong | C-F Stretch | Ar-F |

| 700 - 800 | Medium-Strong | C-Cl Stretch | Ar-Cl |

Causality Behind Predictions:

-

O-H Stretch: The most prominent feature will be a broad, strong absorption due to the hydrogen-bonded hydroxyl groups of the boronic acid functionality. This is a hallmark of boronic acids.

-

B-O Stretch: A strong band around 1350 cm⁻¹ is characteristic of the B-O single bond.

-

C-F and C-Cl Stretches: Strong absorptions corresponding to the carbon-fluorine and carbon-chlorine stretching vibrations will be present in the fingerprint region, providing clear evidence of halogenation.

Protocol: FT-IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a common and effective method for analyzing boronic acids[7].

Predicted MS Data (ESI Negative Mode)

In negative ion mode, the most likely observed species would be the [M-H]⁻ ion or adducts with solvent.

| m/z (Daltons) | Relative Abundance | Ion Identity |

| 191.0 / 193.0 | 100 / 33 | [M-H]⁻ |

| 173.0 / 175.0 | Variable | [M-H-H₂O]⁻ |

Causality Behind Predictions:

-

Molecular Ion: The molecular weight is 192.36 Da. The [M-H]⁻ ion would have an m/z of ~191. The presence of one chlorine atom will produce a characteristic isotopic pattern: a peak at M and a peak at M+2 with an intensity ratio of approximately 3:1. This pattern is a definitive indicator for the presence of a single chlorine atom.

-

Fragmentation: A common fragmentation pathway for boronic acids is the loss of water, which would result in an ion at m/z ~173/175.

Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's specifications for the desired mass range.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters: Operate in negative ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.

-

Data Acquisition: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Conclusion